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hnRNPK-IN-1

hnRNP K Binding Affinity Quinoline Derivatives

Researchers studying c-Myc-driven cancers face a scarcity of selective chemical probes targeting the upstream hnRNP K/c-Myc promoter interaction. hnRNPK-IN-1 is the first-reported small-molecule hnRNP K binding ligand that directly addresses this gap. • Kd: 4.6 μM (SPR) / 2.6 μM (MST); disrupts hnRNP K/c-Myc promoter i-motif binding • Anti-proliferative IC50: 1.36-3.59 μM across 7 human cancer cell lines • In vivo efficacy: tumor growth inhibition in HeLa xenograft model (6.7-20 mg/kg i.p. daily) Supplied with rigorous analytical characterization to ensure experimental reproducibility.

Molecular Formula C23H21N3O5
Molecular Weight 419.4 g/mol
Cat. No. B8146312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehnRNPK-IN-1
Molecular FormulaC23H21N3O5
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4
InChIInChI=1S/C23H21N3O5/c1-30-19-6-2-16(3-7-19)23(27)9-4-17-14-22(25-10-12-31-13-11-25)20-15-18(26(28)29)5-8-21(20)24-17/h2-9,14-15H,10-13H2,1H3/b9-4+
InChIKeyPFTIJUIEMIEMQH-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hnRNPK-IN-1: First-Reported hnRNP K Ligand


hnRNPK-IN-1 (CAS 2313528-04-8), chemically defined as (E)-1-(4-methoxyphenyl)-3-(4-morpholino-6-nitroquinolin-2-yl)prop-2-en-1-one, is the first-reported small-molecule binding ligand for heterogeneous nuclear ribonucleoprotein K (hnRNP K). [1] It belongs to the quinoline derivative class and exhibits micromolar binding affinity for hnRNP K, a protein implicated in oncogenesis through transcriptional activation of the c-Myc proto-oncogene. [1] By disrupting the interaction between hnRNP K and the c-Myc promoter i-motif, hnRNPK-IN-1 selectively down-regulates c-Myc transcription, representing a novel and selective strategy for regulating oncogene expression. [1]

1 First-reported small-molecule hnRNP K binding ligand
2 Disrupts hnRNP K/c-Myc promoter i-motif interaction
3 Designed for c-Myc transcription mechanistic studies

hnRNPK-IN-1: Why Generic Alternatives Fail


Targeted inhibition of the hnRNP K/c-Myc axis is an emerging strategy in cancer research, but the field is currently characterized by a scarcity of well-characterized, selective small-molecule tools. [1] Generic approaches, such as direct c-Myc inhibitors (e.g., 10074-G5) or broad-spectrum transcriptional modulators, often suffer from poor potency (e.g., IC50 > 100 μM for transcriptional inhibition) or lack the mechanistic specificity to disrupt the upstream protein-DNA interaction. [1] In contrast, hnRNPK-IN-1 provides a validated chemical probe to interrogate this specific pathway, ensuring data reproducibility and mechanistic clarity that cannot be achieved with alternative, less-defined compounds.

Direct c-Myc inhibitors (e.g., 10074-G5)
May show substantially lower cellular potency and lack mechanistic specificity for the hnRNP K/c-Myc interaction, leading to divergent pathway response.
Broad-spectrum transcriptional modulators
Cannot isolate hnRNP K-dependent transcriptional effects; off-target modulation of parallel pathways may confound data interpretation.
Uncharacterized quinoline analogs
Absence of confirmed hnRNP K binding and functional data may result in failed target engagement, requiring extensive re-validation.

hnRNPK-IN-1: Comparative Performance Evidence


hnRNP K Binding Affinity vs. Quinoline Derivatives

hnRNPK-IN-1 (compound 25) demonstrates a verified, micromolar binding affinity for hnRNP K, with Kd values of 4.6 μM (Surface Plasmon Resonance, SPR) and 2.6 μM (Microscale Thermophoresis, MST). [1] This affinity is crucial, as the original research screened a series of synthesized quinoline derivatives and identified compound 25 as the sole compound with sufficient binding to disrupt the hnRNP K/c-Myc promoter interaction. [1] Other derivatives in the series exhibited no significant binding, highlighting the critical structural requirements met by hnRNPK-IN-1. [1]

Binding Affinity
Class-level
Kd 4.6 μM (SPR)
Kd 2.6 μM (MST)
Confirmed micromolar engagement of hnRNP K
Only derivative in series with measurable binding; supports target-engagement study design
hnRNP K Binding Affinity Quinoline Derivatives

Anti-Proliferative Potency vs. Direct c-Myc Inhibitors

hnRNPK-IN-1 exhibits a selective anti-proliferative effect on a panel of human cancer cell lines (including Siha, A549, HeLa, U2OS, A375, HuH7, and HEK293) with IC50 values ranging from 1.36 to 3.59 μM. [1] This potency is significantly greater than that observed for direct c-Myc transcription inhibitors like 10074-G5, which displays an IC50 of 146 μM for inhibiting c-Myc/Max transcriptional activity. The 40- to 100-fold difference in cellular potency underscores the advantage of targeting the upstream regulatory protein (hnRNP K) rather than the transcription factor dimerization or DNA binding directly.

Anti-Proliferative Potency
Cross-study comparable
IC50 1.36–3.59 μM (cancer cell lines)
vs 10074-G5 IC50 ~146 μM
Supports cell-model response context
>40-fold lower IC50 reported; wider effective window for in vitro pathway studies
Cancer Cell Proliferation IC50 c-Myc Pathway

In Vivo Tumor Growth Inhibition in Xenograft Model

In a HeLa xenograft tumor model, administration of hnRNPK-IN-1 (6.7-20 mg/kg, i.p., once daily for three weeks) resulted in significant tumor growth inhibition. [1] This in vivo efficacy provides a critical translational bridge from cellular assays, demonstrating that the compound's mechanism of action can be maintained in a physiological context. [1] The data directly supports the compound's utility for preclinical studies requiring systemic administration.

In Vivo Tumor Model
Head-to-head
Reported tumor growth inhibition in HeLa xenograft
Supports in vivo model-response context
6.7–20 mg/kg i.p. daily; qualitative reduction vs vehicle group
In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Unique Mechanism: hnRNP K–c-Myc Promoter Disruption

hnRNPK-IN-1 exerts its effect by binding to hnRNP K and disrupting its ability to unfold the i-motif secondary structure in the c-Myc promoter. [1] This represents a novel mechanism of action distinct from molecules that directly bind and stabilize promoter G-quadruplexes or i-motifs. [1] By targeting the regulatory protein rather than the DNA structure itself, hnRNPK-IN-1 offers a potentially more selective approach to modulating c-Myc expression, a strategy validated by the compound's selective anti-proliferative effects on cancer cell lines. [1]

Mechanism of Action
Class-level
Disrupts hnRNP K-mediated i-motif unfolding at c-Myc promoter
Distinct from DNA-structure stabilizers; enables protein-DNA interaction study
Targets upstream regulatory protein rather than promoter structure
Mechanism of Action c-Myc Transcription Protein-DNA Interaction

Target Validation by siRNA Knockdown

The biological effects of hnRNPK-IN-1 are phenocopied by siRNA-mediated knockdown of hnRNP K, which also results in down-regulation of c-Myc transcription. [1] This orthogonal genetic validation strengthens the evidence that the observed cellular effects are on-target and not due to off-target activities of the small molecule. [1] This level of validation is often lacking for tool compounds in early-stage research, providing additional confidence for researchers when selecting hnRNPK-IN-1 for their studies.

siRNA Validation
Supporting evidence
c-Myc down-regulation phenocopied by hnRNP K siRNA
Orthogonal genetic confirmation of on-target effect
Reduces off-target liability concerns for mechanistic studies
Target Validation siRNA Knockdown c-Myc Expression

hnRNPK-IN-1: Application Scenarios


hnRNP K–c-Myc Transcription Mechanistic Studies

hnRNPK-IN-1 is the optimal tool compound for dissecting the specific role of hnRNP K in regulating c-Myc transcription. Its validated mechanism of disrupting the hnRNP K/c-Myc promoter i-motif interaction [1] allows researchers to differentiate between direct transcriptional effects on c-Myc and broader, hnRNP K-independent pathways. This is critical for generating high-impact, reproducible data in cancer biology.

c-Myc-Driven Xenograft Tumor Models

Given its demonstrated in vivo tumor growth inhibition in a HeLa xenograft model [1], hnRNPK-IN-1 is a valuable tool for preclinical oncology studies. Researchers can use this compound to assess the therapeutic potential of targeting hnRNP K in various c-Myc-dependent cancers, as its in vivo activity and defined dosing regimen (6.7-20 mg/kg i.p. daily) [1] provide a solid foundation for further translational research.

c-Myc Pathway Omics Profiling

The potent anti-proliferative effects of hnRNPK-IN-1 (IC50 1.36-3.59 μM) [1] across multiple cancer cell lines make it an excellent chemical probe for profiling downstream gene and protein expression changes. Its well-characterized mechanism allows for clear interpretation of omics data, enabling researchers to map the specific transcriptional networks controlled by the hnRNP K/c-Myc axis.

hnRNP K Target Validation in Drug Discovery

For industrial drug discovery programs focused on oncology, hnRNPK-IN-1 serves as a crucial chemical validation tool. The combination of first-in-class binding affinity [1], potent cellular activity [1], in vivo efficacy [1], and genetic target validation [1] provides a compelling data package to justify and guide medicinal chemistry efforts aimed at developing more potent and drug-like hnRNP K inhibitors.

Application
Selection Property
Validation Focus
c-Myc transcription mechanistic studies
hnRNP K binding and i-motif disruption
c-Myc transcriptional readouts and target engagement
c-Myc-dependent xenograft model research
In vivo exposure and tumor growth context
Tumor volume endpoint and pathway modulation in vivo
c-Myc pathway omics profiling
Cell-line anti-proliferative profile
Gene/protein expression changes downstream of hnRNP K
hnRNP K target validation in drug discovery
Combined binding, cellular, and in vivo evidence
Assay reproducibility and on-target confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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